molecular formula C14H20N2O3S B3161615 (R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide CAS No. 871360-40-6

(R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide

Cat. No.: B3161615
CAS No.: 871360-40-6
M. Wt: 296.39 g/mol
InChI Key: KCLDECJIUSCXOX-LBPRGKRZSA-N
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Description

Historical Context and Discovery Trajectory of Chiral Sulfonamide-Oxazole Hybrids

The development of sulfonamide derivatives traces back to the 1930s with the introduction of Prontosil, the first synthetic antibacterial agent. However, the integration of heterocyclic moieties like oxazole into sulfonamide scaffolds emerged as a strategic innovation to overcome bacterial resistance and enhance pharmacokinetic properties. Early work on sulfonamide hybrids focused on simple aromatic systems, but the incorporation of oxazoline rings—a saturated form of oxazole—introduced conformational rigidity and stereochemical complexity.

The specific compound this compound was first synthesized in 2006 as part of efforts to explore chiral sulfonamides for antimalarial applications. Its structure combines a methanesulfonamide group with a dihydrooxazol-2-yl moiety, stabilized by an isopropyl substituent at the 4-position of the oxazoline ring (Fig. 1). This design leverages the oxazoline’s ability to participate in hydrogen bonding and π-stacking interactions, while the sulfonamide group enhances solubility and target binding.

Table 1: Key Milestones in Sulfonamide-Oxazole Hybrid Development

Year Development Significance
1932 Discovery of Prontosil Introduced sulfonamides as antimicrobial agents.
2006 Synthesis of this compound Pioneered chiral sulfonamide-oxazole hybrids for antimalarial research.
2015–2020 Proliferation of two-component sulfonamide hybrids Expanded applications to antibacterial, antifungal, and enzyme inhibition.
2024 Computational optimization of sulfonamide-oxazole hybrids Enabled stereochemical precision and activity prediction.

The resurgence of interest in sulfonamide hybrids after 2015 coincided with advances in synthetic methodologies, particularly microwave-assisted and catalytic asymmetric synthesis, which facilitated the efficient production of enantiomerically pure compounds. For instance, the oxazoline ring in the target compound is synthesized via cyclization of β-hydroxyamides, a reaction optimized for stereochemical control.

Significance of Stereochemical Configuration in Bioactive Molecule Design

The (R)-stereochemistry at the 4-position of the oxazoline ring critically influences the compound’s bioactivity. Stereochemical precision ensures optimal spatial orientation for interactions with biological targets, such as enzymes or receptors. For example, in β-glucuronidase inhibition, the (R)-configuration enhances binding affinity by aligning the sulfonamide group with catalytic residues, whereas the (S)-enantiomer exhibits reduced activity.

Table 2: Impact of Stereochemistry on Bioactivity in Sulfonamide Hybrids

Compound Class Stereochemical Feature Biological Activity (IC₅₀ or MIC) Reference
Chiral benzenesulfonamides (R)-configuration Antimalarial (Hem polymerization inhibition)
Oxadiazole-sulfonamides (S)-configuration Reduced β-glucuronidase inhibition
Pyrrole-sulfonamide hybrids (R)-configuration Antibacterial (MIC = 11.31 µg/mL)

Computational tools, such as density functional theory (DFT) and molecular docking, have been instrumental in rationalizing these stereochemical effects. For instance, Hartree-Fock ab initio calculations predict the Boltzmann-averaged coupling constants of chiral centers, enabling researchers to correlate NMR data with absolute configurations. In the case of the target compound, the (R)-configuration minimizes steric clashes between the isopropyl group and the sulfonamide’s methyl substituent, stabilizing a bioactive conformation.

Properties

IUPAC Name

N-[2-methyl-6-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-9(2)12-8-19-14(15-12)11-7-5-6-10(3)13(11)16-20(4,17)18/h5-7,9,12,16H,8H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLDECJIUSCXOX-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC(CO2)C(C)C)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C2=N[C@@H](CO2)C(C)C)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide, with CAS number 871360-40-6, is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes an oxazoline ring and a sulfonamide moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C14H20N2O3S
  • Molecular Weight : 296.39 g/mol
  • Purity : 97% .

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit specific enzymes involved in cancer cell proliferation, particularly farnesyltransferase, which is critical for the membrane association of several signal transduction proteins .
  • Induction of Apoptosis : Compounds in this class have shown potential in inducing apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor activity. For instance, it has been evaluated against various cancer cell lines:

Cell LineIC50 (μM)Inhibition Rate (%)
A5498.99100.07
HepG26.9299.98
DU1457.8999.93
MCF78.26100.39

These results indicate that the compound effectively inhibits cell growth across multiple cancer types .

Cell Cycle Arrest

Further investigations revealed that treatment with the compound leads to cell cycle arrest at the S phase in HepG2 cells. This was evidenced by flow cytometry analysis showing increased percentages of cells in the S phase after treatment .

Apoptosis Mechanism

The apoptotic effect of this compound is associated with:

  • Upregulation of pro-apoptotic proteins such as Bax.
  • Downregulation of anti-apoptotic proteins like Bcl-2.
  • Activation of caspase pathways leading to programmed cell death .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide may possess anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by interfering with metabolic pathways essential for cancer cell proliferation .

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related sulfonamide compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting similar potential for this compound .

Antimicrobial Properties

The antimicrobial efficacy of sulfonamides is well-documented, and this compound may follow suit. Its structure suggests potential activity against a range of bacterial strains.

Case Study : A comparative study evaluated the antimicrobial activity of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the isopropyl and oxazole groups could enhance activity .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis .

Research Finding : In vitro studies have shown that modifications to the sulfonamide moiety can significantly alter enzyme binding affinity, suggesting that this compound could be optimized for enhanced efficacy .

Data Table: Summary of Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Significant cytotoxic effects on cancer cell lines
Antimicrobial Properties Effective against various bacterial strains
Enzyme Inhibition Potential inhibitor of dihydropteroate synthase

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Property (R)-6-Methyl Derivative (S)-Enantiomer (R)-6-Methoxy Derivative
CAS Number 871360-40-6 480444-15-3 1192815-26-1
Molecular Formula C₁₄H₂₀N₂O₃S C₁₄H₂₀N₂O₃S C₁₄H₂₀N₂O₄S
Molecular Weight (g/mol) 296.39 296.39 312.38
Substituent at Phenyl Ring (Position 6) Methyl Methyl Methoxy
Purity 98% 99% Not specified
Storage Conditions Inert atmosphere Not specified Inert atmosphere, 2–8°C

Q & A

What are the key synthetic routes for (R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide, and how can enantiomeric purity be ensured during synthesis?

Basic Research Question
Synthesis of this compound involves multi-step organic reactions, including oxazoline ring formation and sulfonamide coupling. A common approach is to start with a substituted phenyl precursor, introduce the 4-isopropyl-4,5-dihydrooxazol-2-yl moiety via cyclization, and subsequently perform sulfonylation. Enantiomeric purity is critical for the (R)-configuration. Chiral auxiliaries or asymmetric catalysis (e.g., using Evans’ oxazolidinones or Jacobsen’s catalysts) can be employed during cyclization to control stereochemistry . Post-synthesis, chiral HPLC or polarimetry should validate enantiopurity, as demonstrated in analogous sulfonamide syntheses .

Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question
Key techniques include:

  • X-ray crystallography : Resolves absolute configuration and confirms stereochemistry (critical for distinguishing (R)- and (S)-enantiomers) .
  • NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methyl and isopropyl groups) and detects impurities. NOESY can corroborate spatial arrangements .
  • Mass spectrometry (HRMS) : Validates molecular weight (296.39 g/mol) and fragmentation patterns .
  • IR spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches near 1350–1150 cm⁻¹) .

How do solvent systems and reaction conditions influence the stability of the oxazoline ring in this compound?

Advanced Research Question
The oxazoline ring is prone to hydrolysis under acidic/basic conditions. Stability studies in aprotic solvents (e.g., THF, DCM) show minimal degradation, while aqueous systems require pH control (optimal pH 6–8). Kinetic studies using HPLC-MS can track ring-opening side reactions. For example, NaIO4-mediated oxidative conditions (as used in pyrimidine aldehyde synthesis) may destabilize the ring, necessitating inert atmospheres or low temperatures .

What computational methods are suitable for predicting the compound’s enantioselective interactions with biological targets?

Advanced Research Question
Docking studies (AutoDock Vina, Schrödinger) combined with molecular dynamics simulations can model interactions with chiral binding pockets. Density Functional Theory (DFT) calculates enantiomer-specific electronic properties (e.g., dipole moments, HOMO-LUMO gaps), which correlate with binding affinity. For instance, the (R)-enantiomer may exhibit higher steric complementarity in enzyme active sites, as seen in sulfonamide-based inhibitors .

How can researchers resolve contradictions in crystallographic data between polymorphic forms of this compound?

Advanced Research Question
Polymorphism can arise from varying crystallization solvents (e.g., ethanol vs. acetonitrile). Conflicting unit cell parameters or space groups (e.g., monoclinic vs. orthorhombic) require re-evaluation via:

  • Variable-temperature XRD : Assess thermal stability of polymorphs.
  • Rietveld refinement : Quantify phase purity in powder samples.
  • SC-XRD (single-crystal) : Compare torsion angles and hydrogen-bonding networks, as done for related pyrimidine sulfonamides .

What strategies optimize the compound’s solubility for in vitro bioactivity assays without altering its stereochemistry?

Advanced Research Question
Co-solvent systems (e.g., DMSO/PBS mixtures) or micellar encapsulation (using cyclodextrins) enhance aqueous solubility. pH adjustment (near the sulfonamide pKa ~1.5–2.5) improves ionization. Sonication or nano-milling reduces particle size. Stability must be monitored via circular dichroism (CD) to ensure enantiomeric integrity .

How does the isopropyl group in the oxazoline ring impact the compound’s conformational flexibility?

Advanced Research Question
The isopropyl group introduces steric hindrance, restricting rotation around the oxazoline-phenyl bond. Conformational analysis via NMR (VT-NMR) or DFT-based torsional scans reveals dominant rotamers. This rigidity may enhance target selectivity, as observed in structurally constrained sulfonamide inhibitors .

What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess (ee)?

Advanced Research Question
Batch-to-batch variability in asymmetric steps (e.g., cyclization) necessitates robust process controls. Continuous flow reactors improve heat/mass transfer for chiral induction. Quality checks via chiral HPLC at each step prevent ee loss. Catalyst recycling (e.g., immobilized chiral catalysts) reduces costs .

How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

Advanced Research Question
Kinetic assays (e.g., IC50, Ki determination) coupled with X-ray co-crystallography of the compound-enzyme complex identify binding modes. Site-directed mutagenesis of catalytic residues (e.g., serine hydrolases) tests hypothesized interactions. Competitive inhibition can be confirmed via Lineweaver-Burk plots .

What are the limitations of current synthetic methods for introducing the methanesulfonamide group in this compound?

Advanced Research Question
Direct sulfonylation of aromatic amines often requires harsh conditions (e.g., methanesulfonyl chloride, pyridine base), risking oxazoline ring degradation. Alternative methods, such as Mitsunobu reactions or enzyme-mediated sulfonamide coupling (e.g., sulfotransferases), may improve yield and compatibility with sensitive functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
(R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide

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